molecular formula C19H16O3 B14570040 Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- CAS No. 61390-20-3

Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-

Cat. No.: B14570040
CAS No.: 61390-20-3
M. Wt: 292.3 g/mol
InChI Key: SWXUQQKBZLHYOF-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- is an organic compound characterized by a cyclopentanone core with two hydroxyphenylmethylene groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- typically involves the condensation of cyclopentanone with 2-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually heated to promote the condensation process, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

    Condensation: Further condensation reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

    Condensation: Bases like sodium hydroxide or potassium hydroxide are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or reagent in biochemical studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in multiple chemical reactions, influencing biological processes and industrial applications. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular and molecular functions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanone, 2,5-bis[(4-methylphenyl)methylene]-
  • Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-
  • Cyclopentanone, 2,5-bis[(2-naphthylmethylene)]-

Uniqueness

Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- is unique due to the presence of hydroxy groups on the phenyl rings, which can significantly influence its reactivity and interactions. These hydroxy groups can participate in hydrogen bonding and other interactions, making the compound distinct from its analogs with different substituents.

Properties

CAS No.

61390-20-3

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2,5-bis[(2-hydroxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H16O3/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12,20-21H,9-10H2

InChI Key

SWXUQQKBZLHYOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2O)C(=O)C1=CC3=CC=CC=C3O

Origin of Product

United States

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